molecular formula C9H16O4 B1210577 Eucommiol CAS No. 55930-44-4

Eucommiol

Cat. No. B1210577
CAS RN: 55930-44-4
M. Wt: 188.22 g/mol
InChI Key: UALKMMWWGMFYEX-VXNVDRBHSA-N
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Description

Eucommiol is a natural product that can be isolated from the roasted leaves of E. ulmoides . It has been found to inhibit the growth of Molt 4B cells and reduce spontaneous activity, thereby increasing the sleep ratio in mice .


Synthesis Analysis

Eucommiol is isolated and purified from the leaves of Eucommia ulmoides Oliv. through a process that involves liquid-liquid extraction, macroporous resin adsorption, and semi-preparative HPLC . The crude extract is first extracted using ultrasonic-assisted extraction with n-butanol as the extraction solvent. The n-butanol extract is then separated by D101 macroporous resin column. Finally, eucommiol is prepared by reverse phase semi-preparative HPLC .


Molecular Structure Analysis

The molecular formula of Eucommiol is C9H16O4 . Its average mass is 188.221 Da and its monoisotopic mass is 188.104858 Da .


Chemical Reactions Analysis

The fragmentation mechanisms of eucommiol have been studied under the ESI (–) mode . It was found that eucommiol, along with rehmaglutin C and eucomoside B, are the first naturally occurring iridoids containing an amido bond in the C-4 position .


Physical And Chemical Properties Analysis

Eucommiol is a solid substance that is white to off-white in color . It has a molecular weight of 188.22 and a molecular formula of C9H16O4 .

Scientific Research Applications

Sedative and Hypnotic Effects

Eucommiol, a monomer compound extracted from male Eucommia flowers, demonstrates significant sedative and hypnotic effects. This was evaluated in a study using a system solvent method, showing reduced spontaneous activity and increased sleep ratio or lengthened sleep time in mice. The compound effectively shortened sleep latency, reduced convulsion rate, and prolonged convulsion latency, highlighting its potential in sedative and hypnotic applications (Li et al., 2013).

Osteogenic Differentiation and Mandibular Defect Repair

Research on the effect of Eucommiol on osteogenic differentiation of adipose-derived stem cells (ADSCs) suggests its feasibility in repairing mandibular defects. In an experimental study involving rabbits, the application of Eucommiol scaffold material combined with ADSCs resulted in significantly better healing of bone defects compared to other groups, demonstrating Eucommiol's potential in bone regeneration and repair (Fang et al., 2013).

Chemical and Structural Analysis

Eucommioside, identified as the 2″-O-β-d-glucopyranosyl derivative of Eucommiol, was isolated from Eucommia ulmoides. This discovery contributes to the structural elucidation of compounds in Eucommia ulmoides and aids in understanding their potential applications in various scientific fields (Bianco et al., 1982).

Content Determination Methods

Developing methods for determining the content of Eucommiol in Eucommia ulmoides, such as the RP-HPLC method, is crucial for quantifying and standardizing this compound for further research and application. This method provides a simple, stable, controllable, and repeatable means of determining Eucommiol content, essential for its scientific study and application (Nan-yin, 2012).

Neuroprotective Effects

Monoterpenoids derived from the leaves of Eucommia ulmoides, including Eucommiol, have been found to protect against neurotoxicity in PC12 cells. This suggests potential applications of Eucommiol in the field of neurology, particularly in protecting against neurodegenerative diseases or conditions (Zuo & Zhang, 2017).

Collagen Synthesis Promotion

Eucommiol has been identified as a compound that promotes collagen synthesis. This property has implications in dermatology and wound healing, as well as potential applications in anti-aging treatments and skincare products (Li et al., 2000).

properties

IUPAC Name

(1R,2R)-2-(2-hydroxyethyl)-3,4-bis(hydroxymethyl)cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-2-1-7-8(5-12)6(4-11)3-9(7)13/h7,9-13H,1-5H2/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKMMWWGMFYEX-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=C1CO)CO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=C1CO)CO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204529
Record name 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eucommiol

CAS RN

55930-44-4
Record name Eucommiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55930-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055930444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
YM Li, S Kamo, K Metori, K KOIKE, Q CHE… - Biological and …, 2000 - jstage.jst.go.jp
… could be clearly detected, indicating a higher concentration of eucommiol than geniposidic … was converted to eucommiol by the enzymes in the tree. Due to its stability, eucommiol was …
Number of citations: 70 www.jstage.jst.go.jp
X Li, W Zhu, L Yang, D Fei, J Fan, L Du… - Natural Product …, 2013 - Taylor & Francis
The purpose of this study was to evaluate the sedative and hypnotic effects of Eucommiol, a monomer compound extracted from male Eucommia flowers using a system solvent method. …
Number of citations: 10 www.tandfonline.com
T Deyama - International Symposium on Eucommia ulmoides, 2007 - jstage.jst.go.jp
Eucammia bark contains lignans such as (+)-pinoresinol,(+)-l-hydroxypinoresinol,(+)-medioresin-ol,(+)—syringaresinol and (—)-olivil, and their glucosides. Each lignan was …
Number of citations: 2 www.jstage.jst.go.jp
Q Huang, JB Tan, XC Zeng, YQ Wang… - Natural Product …, 2021 - Taylor & Francis
Two new lignans, noreucol A (1) and (+)-epicycloolivil (2), along with seven known compounds (3–9) were isolated from the aqueous extract of Eucommia ulmoides Oliver. Compound 1 …
Number of citations: 9 www.tandfonline.com
ZUO Yueming, Z ZHANG - International Conference on Biological …, 2016 - atlantis-press.com
One new monoterpenoid compound 4'-acetyl-eucommiol (1) and two known compounds eucommiol (2), 1-deoxyeucommiol (3) were isolated from the leaves of Eucommia ulmoides. …
Number of citations: 0 www.atlantis-press.com
A Bianco, CC Bonini, C Iavarone, C Trogolo - Phytochemistry, 1982 - Elsevier
The isolation of eucommioside from Eucommia ulmoides is described. Chemical modifications and spectral evidence identify eucommioside as the 2″-O-β-d-glucopyranosyl derivative …
Number of citations: 37 www.sciencedirect.com
F Dianji, G Yanwei, L Song… - West China Journal of …, 2013 - search.ebscohost.com
Abstract Objective To investigate the effect of Eucommiol on … with the extract of Eucommiol scaffold material. Methods Forty-… combined with the extract of Eucommiol scaffold, group B: …
Number of citations: 6 search.ebscohost.com
JC Park, SH Kim - JOURNAL-KOREAN SOCIETY OF FOOD AND …, 1995 - koreascience.kr
Three flavonoid compounds, astragalin (1), isoquercitrin (2) and quercetin $3-O-{\beta}-D-xylopyranosyl (1-2)-{\beta}-D-glucopyranoside (3) $ isolated from the leaves of Eucommia …
Number of citations: 24 koreascience.kr
JL Wang, EW Liu, Y Zhang, T Wang, L Han… - Journal of …, 2012 - Elsevier
Natural plant compounds have an unexceptional influence in pharmacy as they provide an uncountable number of invaluable lead molecules. Phytochemical researches nowadays …
Number of citations: 23 www.sciencedirect.com
E Davini, C Iavarone, C Trogolo - Phytochemistry, 1987 - Elsevier
… leads to eucommiol, which co-occurs with aucubin in the autumn in Eucommia ulmoides and Aucuba japonica. The successful transformation of aucubin to eucommiol seems to support …
Number of citations: 6 www.sciencedirect.com

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